molecular formula C12H17NO B1379678 (2-Benzylpyrrolidin-2-yl)methanol CAS No. 1355171-96-8

(2-Benzylpyrrolidin-2-yl)methanol

Cat. No.: B1379678
CAS No.: 1355171-96-8
M. Wt: 191.27 g/mol
InChI Key: IOAYGUOBWFMGLB-UHFFFAOYSA-N
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Description

(2-Benzylpyrrolidin-2-yl)methanol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylpyrrolidine carboxylic acid.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

(2-Benzylpyrrolidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Benzylpyrrolidin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The pyrrolidine ring and benzyl group may facilitate binding to specific receptors or enzymes, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the benzyl and hydroxymethyl groups.

    Benzylpyrrolidine: Lacks the hydroxymethyl group.

    Pyrrolidin-2-ylmethanol: Lacks the benzyl group.

Uniqueness

(2-Benzylpyrrolidin-2-yl)methanol is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-benzylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYGUOBWFMGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Benzylpyrrolidin-2-yl)methanol
Reactant of Route 2
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Reactant of Route 6
(2-Benzylpyrrolidin-2-yl)methanol

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